molecular formula C10H11Cl2N B6209655 6,8-dichloro-5-methyl-1,2,3,4-tetrahydroquinoline CAS No. 2742653-00-3

6,8-dichloro-5-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B6209655
CAS No.: 2742653-00-3
M. Wt: 216.1
InChI Key:
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Description

6,8-dichloro-5-methyl-1,2,3,4-tetrahydroquinoline: is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, a methyl group at position 5, and a partially saturated quinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dichloro-5-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloroaniline with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired tetrahydroquinoline structure. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 6,8-dichloro-5-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6,8-dichloro-5-methyl-1,2,3,4-tetrahydroquinoline is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: The compound is also explored for its applications in materials science, particularly in the development of novel polymers and advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 6,8-dichloro-5-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

  • 6,8-dichloro-1,2,3,4-tetrahydroquinoline
  • 5-methyl-1,2,3,4-tetrahydroquinoline
  • 6-chloro-5-methyl-1,2,3,4-tetrahydroquinoline

Uniqueness: 6,8-dichloro-5-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both chlorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its pharmacological properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6,8-dichloro-5-methyl-1,2,3,4-tetrahydroquinoline can be achieved through a multi-step process involving the condensation of an appropriate aldehyde with an amine, followed by cyclization and chlorination reactions.", "Starting Materials": [ "2-chloro-5-methylbenzaldehyde", "ethylamine", "sodium ethoxide", "sulfuric acid", "phosphorus pentachloride", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-chloro-5-methylbenzaldehyde with ethylamine in the presence of sodium ethoxide to form 2-chloro-5-methyl-N-ethylidenebenzamide.", "Step 2: Cyclization of 2-chloro-5-methyl-N-ethylidenebenzamide with sulfuric acid to form 6,8-dichloro-5-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.", "Step 3: Conversion of 6,8-dichloro-5-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid to its acid chloride using phosphorus pentachloride.", "Step 4: Chlorination of the acid chloride with sodium hydroxide in acetic acid to form 6,8-dichloro-5-methyl-1,2,3,4-tetrahydroquinoline." ] }

CAS No.

2742653-00-3

Molecular Formula

C10H11Cl2N

Molecular Weight

216.1

Purity

95

Origin of Product

United States

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